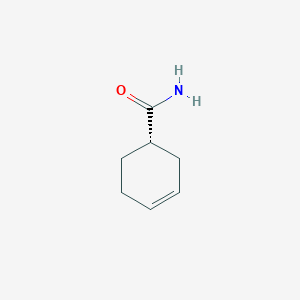

3-Cyclohexene-1-carboxamide, (1S)-

Description

Significance in Chiral Synthesis and Medicinal Chemistry Research

The primary significance of (1S)-3-Cyclohexene-1-carboxamide in the scientific community stems from its enantioenriched structure. The "(1S)" designation indicates a specific three-dimensional arrangement at the C1 carbon, which is crucial for the biological activity of many pharmaceutical compounds. The synthesis and application of such chiral molecules are a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological effects.

While direct research on the specific applications of (1S)-3-Cyclohexene-1-carboxamide is not extensively documented in publicly available literature, its importance is underscored by the well-established role of its immediate precursor, (S)-3-Cyclohexene-1-carboxylic acid. This carboxylic acid is a key intermediate in the synthesis of Edoxaban, a potent and orally active direct inhibitor of factor Xa, which is a critical enzyme in the blood coagulation cascade. google.comacs.org The development of such anticoagulants represents a major advancement in the prevention and treatment of thrombotic diseases. google.com

The conversion of the carboxylic acid to the primary amide, (1S)-3-Cyclohexene-1-carboxamide, is a fundamental transformation in organic synthesis. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with ammonia (B1221849). prepchem.com This straightforward conversion positions (1S)-3-Cyclohexene-1-carboxamide as a valuable chiral building block, ready for further functionalization.

The amide group itself offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. The inherent chirality of the cyclohexene (B86901) ring provides a scaffold upon which new stereocenters can be introduced with a high degree of control, a critical aspect of synthesizing enantiomerically pure drugs.

Overview of Related Chiral Cyclohexene Derivatives and Precursors

The utility of the chiral cyclohexene scaffold extends far beyond a single molecule. A diverse array of chiral cyclohexene derivatives serves as foundational building blocks in the synthesis of natural products and other biologically active compounds. The synthesis of these derivatives often relies on powerful and stereoselective chemical reactions.

A common and effective method for creating chiral cyclohexene rings is the Diels-Alder reaction. For instance, the optically active precursor, (S)-3-Cyclohexene-1-carboxylic acid, can be synthesized via a diastereoselective Diels-Alder reaction using a chiral auxiliary derived from readily available ethyl L-lactate. acs.org This approach allows for the controlled formation of the desired enantiomer.

The strategic functionalization of the cyclohexene ring allows for the creation of a multitude of complex structures. For example, research has shown the synthesis of various functionalized cyclohexenes through cascade reactions, highlighting the versatility of this core structure. nih.gov Furthermore, chiral cyclohexenones, which are closely related to the target molecule, are valuable intermediates in the synthesis of compounds with potential anticancer properties. nih.gov The ability to introduce various functional groups onto the cyclohexene ring makes it a versatile platform for drug discovery. nih.gov

The following table provides a summary of selected chiral cyclohexene derivatives and their precursors, illustrating the breadth of synthetic strategies and applications.

| Compound/Precursor Name | Synthetic Method Highlight | Significance/Application |

| (S)-3-Cyclohexene-1-carboxylic Acid | Diastereoselective Diels-Alder reaction with a chiral auxiliary. acs.org | Key precursor for the anticoagulant Edoxaban. google.comacs.org |

| 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide | Amidation of the corresponding carboxylic acid via an acid chloride intermediate. prepchem.com | Example of a substituted chiral cyclohexene carboxamide. |

| Chiral 4-Alkyl-4-hydroxycyclohexenones | Selective transformations of resorcinol-derived cyclohexadienones. nih.gov | Building blocks for structures with reported anticancer properties. nih.gov |

| Functionalized Fluorinated Cyclohexenones | Asymmetric Robinson annulation catalyzed by primary-secondary diamines. | Synthesis of chiral molecules with a fluorinated quaternary chiral center. |

The continuous development of new synthetic methods provides access to an expanding library of chiral cyclohexene building blocks. nih.govresearchgate.net These efforts are crucial for advancing drug discovery programs and for the total synthesis of complex natural products. The structural and stereochemical information embedded within molecules like (1S)-3-Cyclohexene-1-carboxamide provides a powerful starting point for the creation of the next generation of therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1S)-cyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)/t6-/m1/s1 |

InChI Key |

VSCLUBLXOWRBCQ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](CC=C1)C(=O)N |

Canonical SMILES |

C1CC(CC=C1)C(=O)N |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of 1s 3 Cyclohexene 1 Carboxamide and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules from prochiral precursors, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and its asymmetric variant, mediated by chiral auxiliaries, is a well-established strategy for synthesizing enantiomerically enriched cyclohexene (B86901) derivatives. nih.gov In this approach, a dienophile is temporarily appended with a chiral molecule (the auxiliary) that directs the facial selectivity of the cycloaddition with a diene. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. nih.govharvard.edu

Various chiral auxiliaries have been developed and utilized for asymmetric Diels-Alder reactions. For instance, acrylates derived from chiral alcohols like (-)-8-phenylmenthol (B56881) have demonstrated the ability to induce stereoselectivity. harvard.edu The stereochemical outcome is often rationalized by the formation of a chelated complex between the dienophile-auxiliary conjugate and a Lewis acid, which blocks one face of the dienophile, favoring the approach of the diene from the less hindered face. harvard.edu Another example involves the use of chiral oxazolidinones, which have been shown to be effective in promoting highly diastereoselective Diels-Alder reactions with cyclopentadiene (B3395910) in the presence of Lewis acids like diethylaluminum chloride. researchgate.net The resulting cycloadducts are often crystalline, which facilitates purification by recrystallization. harvard.eduresearchgate.net

A study by Evans et al. demonstrated the utility of chiral α,β-unsaturated carboximides derived from chiral oxazolidinones as effective dienophile synthons. These underwent high-yield cycloaddition reactions with cyclopentadiene, exhibiting excellent levels of asymmetric induction. researchgate.net Similarly, the use of chiral auxiliaries derived from levoglucosenone, a biomass-derived compound, has been explored in microwave-assisted asymmetric Diels-Alder reactions, showing significant rate enhancements compared to conventional heating without compromising diastereoselectivity. researchgate.net

The selection of the chiral auxiliary and the reaction conditions, including the Lewis acid and solvent, are critical in achieving high diastereomeric excess (d.e.). For example, cis-1-arylsulfonamido-2-indanols have been used as effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions of their acrylate (B77674) esters with cyclopentadiene, affording endo-adducts with high diastereoselectivity. nih.gov

| Dienophile System | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Reference |

| Chiral Acrylate with (-)-8-phenylmenthol auxiliary | Isoprene | Not specified | ~40% | harvard.edu |

| Chiral Acrylate with oxazolidinone auxiliary | Cyclopentadiene | Diethylaluminum chloride | >99% | researchgate.net |

| Acrylate of cis-1-(p-toluenesulfonamido)-2-indanol | Cyclopentadiene | Et₂AlCl | 92% | nih.gov |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of a specific diastereomer among multiple possibilities. This can be achieved by utilizing the inherent stereochemistry of a chiral starting material or by introducing a chiral reagent that influences the stereochemical course of the reaction.

One notable strategy for the synthesis of optically active 3-cyclohexene-1-carboxylic acid involves a diastereoselective Diels-Alder reaction utilizing a lactic acid ester as a chiral auxiliary. acs.org This method is advantageous as the chiral auxiliary can be removed simply by washing with water. acs.org Both (S)- and (R)-isomers of the target acid can be derived from the readily available ethyl L-lactate. acs.org The reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), to enhance its rate and selectivity. acs.org

Another approach involves the conjugate addition of curcumins to arylidenemalonates in a cascade inter–intramolecular double Michael reaction. nih.gov This method, conducted under phase-transfer catalysis conditions, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov While not directly producing 3-cyclohexene-1-carboxamide, this strategy highlights the power of cascade reactions in creating complex cyclic systems with high stereocontrol.

The synthesis of stereotetrads, complex motifs with four contiguous stereocenters, can also be approached through diastereoselective strategies. For instance, the synthesis of 1,4-dideoxy-1,4-imino-D- and L-arabinitol and their xylitol (B92547) isomers has been achieved from commercially available chiral aziridines through a sequence of homologation, dihydroxylation, and regioselective aziridine (B145994) ring opening. researchgate.net The generation of pure diastereomers is often facilitated by recrystallization. researchgate.net

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit remarkable enantioselectivity, making them ideal for the production of chiral compounds.

Kinetic Resolution Employing Esterases and Hydrolases

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of an enzyme with the two enantiomers. For the synthesis of (1S)-3-cyclohexene-1-carboxylic acid, the kinetic resolution of a racemic ester precursor, such as methyl 3-cyclohexene-1-carboxylate, is a common approach. nih.govresearchgate.net

Carboxylesterases and hydrolases are classes of enzymes that catalyze the hydrolysis of ester bonds. nih.gov In a kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. A bacterial carboxylesterase, CarEst3, identified through genome mining, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate to yield (S)-3-cyclohexene-1-carboxylic acid with an enantiomeric excess (e.e.) greater than 99%. nih.govresearchgate.net This enzyme demonstrated high substrate tolerance and stable catalytic performance, achieving a high space-time yield. nih.govresearchgate.net

Similarly, a novel carboxylesterase, AcEst1, from Acinetobacter sp. JNU9335, has been identified as an efficient biocatalyst for the kinetic resolution of methyl 3-cyclohexene-1-carboxylate, producing (S)-3-cyclohexene-1-carboxylic acid with a high e.e. of 99.6%. researchgate.net The use of a biphasic system, such as isooctane/aqueous, can further enhance the enantioselectivity of the enzymatic resolution. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| CarEst3 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | >99% | nih.govresearchgate.net |

| AcEst1 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 99.6% | researchgate.net |

Engineered Biocatalysts for Enantioselectivity

While naturally occurring enzymes offer a vast catalytic repertoire, their properties may not always be optimal for industrial applications. Protein engineering, particularly directed evolution, has emerged as a powerful tool to tailor enzymes with desired characteristics, such as enhanced activity, stability, and enantioselectivity. nih.govtudelft.nl

Directed evolution involves iterative rounds of gene mutagenesis and screening or selection to identify enzyme variants with improved properties. This approach has been successfully applied to a wide range of enzymes, including oxidoreductases, for the synthesis of chiral amines. nih.govd-nb.info For instance, reductive aminases (RedAms) have been engineered to catalyze the synthesis of chiral secondary and tertiary amines with high enantioselectivity. d-nb.info

While specific examples of engineered biocatalysts for the direct synthesis of (1S)-3-cyclohexene-1-carboxamide are not extensively detailed in the provided context, the principles of enzyme engineering are broadly applicable. For example, an enzyme could be engineered to directly and enantioselectively amidate 3-cyclohexene-1-carboxylic acid or its activated derivatives. The creation of biocatalysts for new-to-nature reactions, such as enantioselective nucleophilic aromatic substitutions, demonstrates the potential to develop enzymes for virtually any desired transformation. researchgate.net The ability to create custom biocatalysts opens up new avenues for the efficient and sustainable synthesis of chiral molecules like (1S)-3-cyclohexene-1-carboxamide.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of chemical reactions with the high selectivity of enzymatic transformations. nih.gov This approach allows for the streamlined synthesis of complex molecules by strategically integrating enzymatic steps into a multi-step chemical synthesis sequence.

A chemoenzymatic route to a target molecule can involve an enzymatic step at the beginning, middle, or end of the synthetic pathway. For example, an enzymatic resolution can be used early in the synthesis to generate a chiral building block that is then elaborated through conventional chemical methods. nih.gov The synthesis of prostaglandins, for instance, has utilized enzymatic resolutions of cyclopentanedione subunits with lipases or esterases. nih.gov

In the context of (1S)-3-cyclohexene-1-carboxamide, a chemoenzymatic protocol could involve the enzymatic resolution of racemic 3-cyclohexene-1-carboxylic acid or its ester, as described in section 2.2.1, followed by a chemical amidation step to form the final product. The enzymatic step ensures the high enantiopurity of the carboxylic acid intermediate, which is then converted to the amide using standard chemical coupling reagents.

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of a chiral molecule like (1S)-3-cyclohexene-1-carboxamide presents a unique set of challenges and demands a focus on efficiency, cost-effectiveness, and sustainability. Methodologies that are feasible for small-scale academic research may not be viable for large-scale manufacturing. Therefore, considerations for industrial synthesis are centered on process optimization, selection of raw materials, and stereochemical control in a scalable and economical manner.

A primary hurdle in the industrial synthesis of chiral compounds is the high cost associated with many stereoselective methods. For instance, while asymmetric Diels-Alder reactions using chiral auxiliaries can provide excellent stereocontrol, the use of expensive auxiliaries like D-pantolactone can render a process economically unfeasible for large-scale production. google.com Similarly, some catalytic methods that employ expensive, complex chiral phosphine (B1218219) reagents are often hampered by their high cost. researchgate.net The purification of by-products, such as phosphine oxides from Wittig reactions, can also be troublesome and costly on an industrial scale, making such routes less attractive. researchgate.net

Process efficiency is another critical factor. Early methods for obtaining the precursor, (S)-3-cyclohexene-1-carboxylic acid, included classical resolution that required five or more recrystallization steps, a labor- and solvent-intensive process unsuitable for industrial volumes. google.com Enzymatic hydrolysis has also been explored, but this approach can suffer from low volumetric efficiency, requiring large amounts of solvents. google.com Furthermore, kinetic resolution processes are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, which is inefficient unless an effective method for racemizing and recycling the unwanted enantiomer is implemented. google.comresearchgate.net

To address these challenges, several strategies have been developed for the efficient, large-scale synthesis of the target compound and its key intermediates.

Precursor Synthesis and Optimization

The core cyclohexene structure is typically formed via a Diels-Alder reaction between 1,3-butadiene (B125203) and an acrylic dienophile. The synthesis of the precursor 3-cyclohexene-1-carboxaldehyde (B93240) from butadiene and acrolein has been optimized for continuous industrial production. google.com This process utilizes a circulation reactor followed by secondary reactors at elevated temperatures (100°C to 170°C) and pressures to achieve good yields, demonstrating a robust foundation for producing the necessary chemical scaffold on a large scale. google.com

Stereoselective Control on a Large Scale

The crucial step is the introduction of the desired (1S) stereochemistry. For industrial purposes, this is often achieved through the optical resolution of the racemic carboxylic acid precursor, which is generally more cost-effective than a fully asymmetric synthesis from the start.

One industrially viable method involves the optical resolution of racemic 3-cyclohexene-1-carboxylic acid using the chiral resolving agent (R)-α-phenylethylamine. google.com Research has shown that the choice of solvent is critical to the efficiency of the resolution. While using ethyl acetate (B1210297) alone requires multiple recrystallizations, employing a mixed solvent system significantly improves the diastereomeric excess (d.e.) in a single step. google.com Specifically, mixed solvents of water and acetone (B3395972) or water and ethyl acetate have been identified as effective. google.com This optimization eliminates the need for repeated, costly purification steps.

The data below illustrates the impact of solvent and temperature optimization on the optical purity of the resulting (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid.

Table 1: Effect of Solvent and Temperature on Optical Resolution of 3-Cyclohexene-1-carboxylic acid

| Starting Material | Resolving Agent | Solvent | Temperature Profile | Optical Purity (% de) | Reference |

|---|---|---|---|---|---|

| 3-Cyclohexene-1-carboxylic acid | (R)-α-phenylethylamine | Ethyl Acetate | 50°C → 30°C → 10°C | 40% | google.com |

Racemization and Recycling of Unwanted Isomer

Alternative Asymmetric Strategies

Alternative approaches aim to avoid resolution altogether. One such method is a diastereoselective Diels-Alder reaction that utilizes a chiral auxiliary derived from readily available and inexpensive lactic acid. acs.org This strategy can produce the desired stereoisomer of the carboxylic acid precursor, and the chiral auxiliary can be easily removed by washing with water, simplifying the purification process. acs.org The development of low-cost, efficient, and recyclable catalysts or auxiliaries remains a significant goal in industrial organic synthesis. acs.orgmdpi.com

Ultimately, the conversion of the resolved (1S)-3-cyclohexene-1-carboxylic acid to the final product, (1S)-3-cyclohexene-1-carboxamide, is typically achieved through standard amidation procedures, which are generally high-yielding and scalable.

Advanced Chemical Transformations and Reactivity of 1s 3 Cyclohexene 1 Carboxamide Frameworks

Oxidative Transformations

The carbon-carbon double bond in the (1S)-3-cyclohexene-1-carboxamide framework is susceptible to various oxidative transformations, providing a gateway to a range of functionalized cyclohexane (B81311) derivatives. Key oxidative reactions include epoxidation and dihydroxylation.

Epoxidation of the cyclohexene (B86901) ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding epoxide. nih.govwpmucdn.comyoutube.com This reaction is often stereoselective, with the peroxy acid approaching from the less hindered face of the double bond. nih.gov The presence of neighboring functional groups, such as a hydroxymethyl group, can influence the stereochemical outcome of the epoxidation through intramolecular interactions. nih.gov For instance, in a related system, the epoxidation of a 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide derivative with m-CPBA yielded a syn-epoxide, where the epoxide ring was formed on the same side as the hydroxymethyl and amide groups. nih.gov This stereoselectivity is attributed to the directing effect of these groups. nih.gov

The resulting epoxides are versatile intermediates that can undergo further transformations. wpmucdn.com For example, they can be opened by nucleophiles to afford trans-diols or other disubstituted cyclohexane derivatives. wpmucdn.comyoutube.com

The oxidation of cyclohexene derivatives can also lead to the formation of allylic oxidation products, such as cyclohexenols and cyclohexenones, or diols through ring-opening of an intermediate epoxide. researchgate.net The choice of catalyst and oxidant plays a crucial role in determining the product distribution. researchgate.net

Reductive Transformations

The (1S)-3-cyclohexene-1-carboxamide framework possesses two primary sites for reduction: the carbon-carbon double bond and the carboxamide group. The selective reduction of either of these functional groups allows for the synthesis of distinct saturated and functionalized molecules.

Catalytic hydrogenation is a common method for the reduction of the cyclohexene double bond. Using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in the presence of hydrogen gas, the double bond can be saturated to yield the corresponding cyclohexane-1-carboxamide. vanderbilt.edu

The reduction of the carboxamide group itself is a more challenging transformation due to its inherent stability. rsc.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. youtube.comimperial.ac.uk This reaction proceeds by converting the carboxamide into the corresponding amine, thereby providing access to cyclohexylmethanamine derivatives. youtube.com It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce other functional groups present in the molecule. imperial.ac.uk

More chemoselective methods for amide reduction have been developed. rsc.org For example, the use of diisobutylaluminum hydride (DIBAL-H) can, under controlled conditions, reduce amides to aldehydes. youtube.com Furthermore, catalytic methods employing hydrosilanes in the presence of transition metal catalysts have emerged as milder alternatives for amide reduction. nih.gov

Electrophilic Addition Reactions

The electron-rich double bond in the (1S)-3-cyclohexene-1-carboxamide framework is susceptible to electrophilic addition reactions. These reactions are fundamental for introducing a variety of functional groups across the double bond, often with high regio- and stereoselectivity.

A prominent example is bromination, the addition of bromine (Br₂) across the double bond. youtube.com This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-fashion, leading to the formation of a trans-dibrominated cyclohexane derivative. youtube.comnih.gov The presence of the carboxamide group can influence the reaction's outcome. In a study on a related 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, bromination led to an interesting rearrangement product, a bicyclic lactone, instead of the expected simple addition product. acs.orgresearchgate.netnih.govacs.org This highlights the potential for neighboring group participation in these reactions.

Hydrohalogenation, the addition of hydrogen halides (HX) such as HBr or HCl, is another important electrophilic addition reaction. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon.

Intramolecular Rearrangement Reactions and Novel Ring Systems

The strategic placement of functional groups on the (1S)-3-cyclohexene-1-carboxamide scaffold can facilitate intramolecular reactions, leading to the formation of novel and complex ring systems. These rearrangements are often triggered by electrophilic addition to the double bond.

Formation of Bicyclic Lactones

A notable intramolecular rearrangement of cyclohexene-1-carboxamide derivatives is the formation of bicyclic lactones. acs.orgresearchgate.netnih.govacs.org This transformation can be initiated by electrophilic reagents like bromine or upon epoxidation. nih.govacs.org In a detailed study, the bromination of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide did not yield the expected dibromo adduct but instead underwent a rearrangement to form a bicyclic lactone, specifically a 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one derivative. acs.org

Similarly, epoxidation of the same substrate followed by treatment on a silica (B1680970) gel column also led to the formation of a bicyclic lactone. nih.govacs.org The formation of these bicyclic systems is a testament to the ability of the neighboring hydroxymethyl and amide groups to participate in the reaction, guiding the formation of the new ring. nih.govacs.orgresearchgate.netnih.govacs.org The ability to construct such bicyclic lactones is significant as this structural motif is present in various biologically active natural products. nih.govwikipedia.org

Table 1: Formation of Bicyclic Lactones from Cyclohexene-1-carboxamide Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | 1. m-CPBA, DCM; 2. Silica gel | Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one | 96 | nih.gov |

| 6-(((tert-Butyldimethylsilyl)oxy)methyl)-N-methylcyclohex-3-ene-1-carboxamide | Br₂, CH₂Cl₂ | 5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one | 95 | acs.org |

Mechanistic Elucidation of Rearrangement Pathways

The mechanism of these intramolecular rearrangements has been the subject of detailed investigation. nih.govacs.org In the case of bromination-induced lactonization, the proposed mechanism involves the initial formation of a bromonium ion. acs.org Subsequently, instead of an external bromide ion attacking, the neighboring hydroxymethyl group acts as an internal nucleophile, attacking the bromonium ion to form a six-membered ring ether. The amide group then participates in a further intramolecular reaction, leading to the formation of the bicyclic lactone. acs.org

For the epoxidation-induced rearrangement, the initially formed epoxide can be opened by the neighboring amide group under acidic conditions (such as on a silica gel column), leading to the formation of the bicyclic lactone. nih.gov The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the stereochemical outcome of the final product. nih.gov X-ray crystallographic analysis has been instrumental in confirming the structures and stereochemistry of these complex bicyclic products. nih.govacs.org

Functional Group Interconversions

The carboxamide functional group in the (1S)-3-cyclohexene-1-carboxamide framework can be converted into other important functional groups, further expanding its synthetic utility. vanderbilt.eduscribd.comcompoundchem.com

Hydrolysis of the carboxamide, typically under acidic or basic conditions, yields the corresponding (1S)-3-cyclohexene-1-carboxylic acid. ub.edugoogle.com This carboxylic acid is a valuable intermediate in its own right and can be used in a variety of subsequent transformations. researchgate.net

The carboxamide can also be dehydrated to form the corresponding nitrile, (1S)-3-cyclohexene-1-carbonitrile. vanderbilt.edu Reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly used for this transformation. vanderbilt.edu

Furthermore, the Hofmann rearrangement can be employed to convert the primary carboxamide into a one-carbon shorter amine. organic-chemistry.orgthermofisher.comyoutube.com This reaction involves treating the amide with bromine in the presence of a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. thermofisher.comnih.gov This provides a route to (1S)-cyclohex-3-en-1-amine. Modified Hofmann rearrangement conditions using hypervalent iodine reagents have also been developed. organic-chemistry.org

Table 2: Key Functional Group Interconversions of the Carboxamide Group

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Carboxamide | H₃O⁺ or OH⁻, heat | Carboxylic Acid | ub.edu |

| Carboxamide | P₂O₅ or SOCl₂ | Nitrile | vanderbilt.edu |

| Carboxamide | Br₂, NaOH, H₂O | Amine (one carbon shorter) | thermofisher.com |

Structure Activity Relationship Studies and Derivative Design

Influence of Substituents on Reactivity and Stereoselectivity

Electronic Effects:

Substituents on the cyclohexene (B86901) ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards certain reactions.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the ring through an inductive effect, which can stabilize carbocation intermediates and thus enhance the rate of certain reactions. ucsb.edu

Electron-withdrawing groups (EWGs) , like halogens or carbonyl groups, decrease the ring's electron density through inductive and/or resonance effects, making it less reactive towards electrophilic attack. stpeters.co.in For instance, the presence of a carbonyl group, as in the carboxamide moiety, deactivates the ring. stpeters.co.in

The position of the substituent is also crucial. For example, a methoxy (B1213986) group (CH3O) is inductively electron-withdrawing but can act as a resonance electron-donating group when in the para position. ucsb.edu

Steric Effects:

The size and spatial arrangement of substituents can hinder the approach of reactants, thereby influencing the stereochemical outcome of a reaction. This steric hindrance can be exploited to achieve high levels of diastereoselectivity or enantioselectivity.

The following table summarizes the general effects of common substituents on the reactivity of a cyclohexene ring:

| Substituent Type | Electronic Effect | Influence on Reactivity |

| Alkyl groups (-R) | Inductive Electron Donating (+I) | Activating |

| Hydroxy (-OH), Alkoxy (-OR) | Inductive Electron Withdrawing (-I), Resonance Electron Donating (+R) | Strongly Activating |

| Halogens (-F, -Cl, -Br, -I) | Inductive Electron Withdrawing (-I), Resonance Electron Donating (+R) | Deactivating |

| Carbonyl (-C=O) | Inductive and Resonance Electron Withdrawing (-I, -R) | Deactivating |

| Nitro (-NO2) | Inductive and Resonance Electron Withdrawing (-I, -R) | Strongly Deactivating |

Chiral Analogues and Their Synthetic Access

The synthesis of chiral analogues of (1S)-3-Cyclohexene-1-carboxamide is a key area of research, often aimed at creating molecules with specific biological activities or for use as chiral ligands in catalysis.

Several strategies have been developed for the asymmetric synthesis of related cyclohexene derivatives:

Diels-Alder Reaction: A diastereoselective Diels-Alder reaction using a chiral auxiliary, such as a lactic acid ester, can be employed to synthesize optically active 3-cyclohexene-1-carboxylic acid, a precursor to the target carboxamide. acs.org This method allows for the synthesis of both (S)- and (R)-isomers. acs.org

Organocatalysis: The use of chiral organocatalysts, like proline derivatives, can facilitate the enantioselective synthesis of chiral 1,3-cyclohexadienals, which can then be converted to the desired carboxamides. mdpi.com

Enzymatic Reactions: Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can catalyze the stereoselective aldol (B89426) addition to aldehyde derivatives, generating chiral building blocks for the synthesis of complex molecules. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the stereocontrolled addition of nucleophiles to create chiral centers with high diastereoselectivity. mdpi.com

Recent research has also explored the synthesis of various derivatives, including those with substituents at different positions on the cyclohexene ring. For example, the synthesis of 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives has been reported, starting from tetrahydro-1H-isoindole-1,3(2H)-diones. nih.gov These derivatives have been used to create novel bicyclic lactones through bromination and epoxidation reactions. nih.gov

The synthesis of N,N-dimethyl-1-(3-chloropropyl)-6-phenyl-3-cyclohexene-1-carboxamide has also been documented, starting from the corresponding carboxylic acid which is first converted to the acid chloride and then reacted with dimethylamine. prepchem.com

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of (1S)-3-Cyclohexene-1-carboxamide and its derivatives can be fine-tuned by applying specific design principles. These principles often leverage the electronic and steric effects discussed earlier.

Modulating Electronic Properties:

Inductive Effects: The introduction of electronegative atoms (e.g., fluorine) or electron-donating alkyl groups can systematically alter the electron density of the cyclohexene ring and the carboxamide functionality. ucsb.edu

Resonance Effects: Strategic placement of substituents that can participate in conjugation with the double bond or the carbonyl group can significantly impact reactivity. For instance, extending the π-system can stabilize transition states and influence reaction pathways. ucsb.edu

Controlling Stereochemistry:

Chiral Catalysts and Auxiliaries: The use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries attached to the substrate can direct the stereochemical outcome of reactions, leading to the selective formation of one enantiomer or diastereomer. mdpi.comresearchgate.net

Substrate Control: The inherent chirality of (1S)-3-Cyclohexene-1-carboxamide can be used to influence the stereochemistry of subsequent reactions at other positions on the ring.

Introducing Functional Groups:

The introduction of specific functional groups can open up new avenues for chemical transformations. For example, a hydroxyl group can be a site for etherification or esterification, while a halogen can be replaced via nucleophilic substitution or participate in cross-coupling reactions. The synthesis of 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide illustrates the introduction of a reactive handle for further functionalization. prepchem.com

By systematically applying these design principles, chemists can create a diverse library of (1S)-3-Cyclohexene-1-carboxamide derivatives with tailored reactivity and properties for various applications.

Applications in Advanced Organic Synthesis and Pre Clinical Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

(1S)-3-Cyclohexene-1-carboxamide, and its corresponding carboxylic acid, serve as pivotal chiral building blocks in the synthesis of complex molecules. A chiral building block is a pre-existing, enantiomerically pure molecule that chemists can incorporate into a larger synthetic scheme, thereby transferring its defined stereochemistry to the final product. This strategy is fundamental in modern organic synthesis, particularly for creating natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.

The utility of the (1S)-3-cyclohexene core lies in its conformational rigidity and the presence of multiple stereogenic centers that can be derived from it. The synthesis of these chiral building blocks often employs methods like diastereoselective Diels-Alder reactions, using chiral auxiliaries such as lactic acid esters to control the stereochemical outcome. acs.org Furthermore, enzymatic resolutions, for instance using bacterial carboxylesterases, have been developed to efficiently separate racemic mixtures, yielding the desired (S)-enantiomer of the parent carboxylic acid with high optical purity. nih.gov This access to enantiopure material is crucial for its application in asymmetric synthesis.

Intermediates for Pharmaceutical and Agrochemical Development

The defined stereochemistry of the (1S)-3-cyclohexene scaffold is crucial for its role as an intermediate in producing biologically active compounds where stereoisomerism dictates efficacy and safety.

(1S)-3-Cyclohexene-1-carboxamide is structurally derived from (1S)-3-cyclohexene-1-carboxylic acid, a key starting material for the synthesis of Edoxaban. acs.orgnih.gov Edoxaban is a potent, selective, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. psu.eduumich.edu As an anticoagulant, it is used to prevent and treat thromboembolic disorders. sk.ru The synthesis of Edoxaban is a multi-step process, and several patented routes begin with the chiral cyclohexene (B86901) core to construct the complex diamine cyclohexane (B81311) fragment of the final drug molecule. acs.orgnih.govresearchgate.net

The conversion of (1S)-3-cyclohexene-1-carboxylic acid to the central Edoxaban intermediate involves a series of chemical transformations. These routes, while varied, underscore the importance of the initial chiral precursor for establishing the correct absolute stereochemistry in the final active pharmaceutical ingredient. acs.orgnih.govresearchgate.net The efficiency of these synthetic pathways is a subject of ongoing process research to lower costs and improve yields for industrial-scale production. nih.gov

Table 1: Comparison of Synthetic Routes to Edoxaban Intermediates from (1S)-3-Cyclohexene-1-carboxylic acid

| Synthetic Route Feature | Method 1 (WO2003000657) acs.org | Method 2 (CN200680033991) acs.org | Method 3 (CN105198776A) researchgate.net |

|---|---|---|---|

| Number of Steps | 12 | 8 | 4 (to key intermediate) |

| Overall Yield | 10.0% | 30.1% | High yield reported |

| Key Transformations | Aminolysis of ester groups | Not specified in detail | Halogenation, epoxidation, amination |

| Challenges/Notes | Long route, requires column chromatography, difficult to control aminolysis. acs.org | Shorter, more efficient route. acs.org | Uses readily available reagents, gentle reaction conditions, fewer waste products. researchgate.net |

The (1S)-3-cyclohexene-1-carboxamide scaffold is the foundation for the potent chiral arthropod repellent SS220. The active compound, (1S,2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), is synthesized from (S)-3-cyclohexene-1-carboxylic acid and (S)-2-methylpiperidine. nih.govnih.gov The racemic mixture of 2-methylpiperidinyl-3-cyclohexene-1-carboxamide was identified as an effective insect repellent decades ago, but subsequent research demonstrated that the SS220 stereoisomer possesses significantly enhanced repellent activity. nih.gov

The synthesis involves an asymmetric Diels-Alder reaction to prepare the chiral acid, followed by acylation of the resolved chiral amine. nih.gov Laboratory studies have shown that SS220 is as effective, and in some cases more effective, than widely used repellents like DEET against mosquito species such as Aedes aegypti and Anopheles stephensi. nih.govnih.gov This highlights the critical role of stereochemistry in the biological activity of repellents and showcases the utility of (1S)-3-Cyclohexene-1-carboxamide derivatives in agrochemical research. acs.org

Table 2: Repellent Efficacy of SS220 Compared to DEET and Bayrepel

| Compound | Target Mosquito Species | Comparative Efficacy | Source |

|---|---|---|---|

| SS220 | Aedes aegypti | As effective as DEET; both more effective than Bayrepel. | nih.gov |

| SS220 | Anopheles stephensi | Equally effective as DEET and Bayrepel. | nih.gov |

Catalytic Roles in Organic Reactions

While (1S)-3-Cyclohexene-1-carboxamide itself is not typically employed as a catalyst, its structural motif is integral to various catalytic processes, either as a substrate undergoing transformation or as a component of a larger chiral ligand or catalyst system.

The synthesis of the parent chiral carboxylic acid frequently relies on catalytic methods, such as the TiCl₄-catalyzed diastereoselective Diels-Alder reaction. acs.org Moreover, recent research has focused on developing organocatalytic methods to access chiral cyclohexadienals, which are structurally related building blocks. nih.gov

Derivatives of the cyclohexene ring system are involved in reactions like manganese-catalyzed C–H dienylation followed by cycloaddition to create complex indole–cyclohexene hybrids. chemrxiv.org Furthermore, studies on the reactivity of cyclohex-3-ene-1-carboxamide (B1296590) derivatives, such as in bromination and epoxidation reactions, show that the amide and other functional groups can direct the reaction pathways to form complex bicyclic lactones. acs.orgresearchgate.net Chiral amides, in general, are crucial targets in synthetic chemistry, and catalytic asymmetric methods are continuously being developed for their production. axcelead-us.com The development of catalysts for reactions involving such scaffolds is an active area of research, aiming for efficient and stereoselective transformations. sk.runih.gov

Exploration in Medicinal Chemistry Lead Generation

In drug discovery, lead generation is the process of identifying and refining initial "hit" compounds into more promising "lead" compounds with improved potency and drug-like properties. upmbiomedicals.comgoogle.com The (1S)-3-Cyclohexene-1-carboxamide scaffold possesses several features that make it and its derivatives attractive for exploration in lead generation campaigns. nih.gov

The carboxamide group is a common feature in many pharmaceutical agents due to its ability to form stable hydrogen bonds with biological targets. psu.edu The chiral cyclohexene ring provides a three-dimensional structure that can be used to probe the often complex and chiral binding sites of proteins. The process of hit-to-lead optimization involves systematically modifying a hit structure to improve its biological activity and pharmacokinetic properties. nih.govupmbiomedicals.com

While direct studies on (1S)-3-Cyclohexene-1-carboxamide as a lead compound are not widely documented, related structures are actively investigated. For example, various carboxamide derivatives are being explored as promising anticancer agents by targeting key proteins in cancer signaling pathways. psu.edu Other cyclohexane carboxamide derivatives have been synthesized and tested for their activity on sensory receptors like TRPM8, which is responsible for the cooling sensation. The established role of the closely related structure in the Factor Xa inhibitor Edoxaban provides a strong validation for this scaffold in medicinal chemistry, encouraging its use in fragment-based or scaffold-hopping approaches to generate new lead compounds for other biological targets.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Catalysts

The synthesis of enantiomerically pure compounds like (1S)-3-Cyclohexene-1-carboxamide hinges on the precise control of stereochemistry. A key route to the cyclohexene (B86901) core is the Diels-Alder reaction, and future research will heavily invest in creating advanced catalysts for this transformation. nih.govlibretexts.org The goal is to achieve high yields and exceptional stereoselectivity, which remains a significant challenge in organic synthesis. researchgate.net

Organocatalysis, which uses small organic molecules instead of metal-based catalysts, has emerged as a powerful strategy. umb.edu Chiral amines and Brønsted acids, such as those derived from BINOL, have shown promise in catalyzing asymmetric reactions, including Diels-Alder and Michael additions, which are crucial for constructing complex chiral frameworks. rsc.orgprinceton.edubeilstein-journals.org The development of catalysts with confined chiral microenvironments, such as imidodiphosphorimidates (IDPis), is a promising direction, as they can effectively control the orientation of reactants to produce the desired stereoisomer. acs.org

Furthermore, computationally designed enzymes are being explored to catalyze reactions like the bimolecular Diels-Alder, which are not known to occur in nature. nih.gov These "de novo" enzymes could offer unparalleled specificity for creating complex molecules.

Table 1: Emerging Stereoselective Catalyst Types and Applications

| Catalyst Type | Mode of Action | Potential Application for (1S)-3-Cyclohexene-1-carboxamide Synthesis | Key Advantages |

|---|---|---|---|

| Chiral Brønsted Acids (e.g., CPAs, IDPis) | Activate dienophiles and control the reaction environment through hydrogen bonding and steric confinement. acs.org | Enantioselective Diels-Alder reaction to form the chiral cyclohexene ring. acs.org | High enantioselectivity, metal-free, broad substrate scope. |

| Chiral Amine Organocatalysts (e.g., Proline derivatives) | Form chiral iminium ions from α,β-unsaturated aldehydes, directing the approach of the diene. princeton.edubeilstein-journals.org | Asymmetric (4+2) cycloaddition to generate chiral cyclohexadienals as precursors. mdpi.com | Metal-free, mimics natural enzymatic processes, readily available. umb.edu |

| Transition Metal Catalysts (e.g., Pd, Rh, Ir) | Coordinate with substrates to facilitate asymmetric hydrogenation or C-H activation. rsc.orgacs.org | Asymmetric hydrogenation of a related unsaturated precursor to set the stereocenter. acs.org | High efficiency, excellent atom economy, wide functional group tolerance. acs.org |

| Computationally Designed Enzymes (De Novo Diels-Alderase) | Provide a precisely shaped active site to bind and orient substrates for a stereospecific reaction. nih.gov | Direct, highly stereoselective bimolecular Diels-Alder reaction. nih.gov | Unprecedented selectivity, environmentally friendly (biocatalysis). |

Green Chemistry Approaches in Synthesis

The chemical industry's growing emphasis on sustainability is driving the adoption of green chemistry principles in amide synthesis. scispace.comucl.ac.uk Conventional methods for forming amide bonds often rely on stoichiometric coupling reagents, which generate significant chemical waste. scispace.comucl.ac.uk Future research will focus on catalytic and environmentally benign alternatives.

Biocatalysis stands out as a particularly promising green method. rsc.orgrsc.org Enzymes, such as lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of amide bonds from carboxylic acids and amines under mild conditions, often in green solvents or even solvent-free systems. nih.govnih.gov This approach avoids harsh reagents and minimizes by-product formation, aligning with the core tenets of green chemistry. rsc.orgnih.gov The development of a broader range of robust enzymes with wider substrate scopes is a key area of ongoing research. scispace.com

Other green strategies include the use of catalysts based on abundant and non-toxic elements, such as boron-based catalysts for direct amidation, and designing processes that reduce the number of synthetic steps and purification requirements. scispace.com The goal is to create synthetic routes that are not only efficient but also have a minimal environmental footprint. rsc.org

Table 2: Comparison of Conventional vs. Green Amide Synthesis Approaches

| Feature | Conventional Amide Synthesis | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often requires stoichiometric coupling agents (e.g., HATU, EDC). scispace.com | Utilizes catalytic amounts of reagents or enzymes. scispace.comnih.gov |

| Solvents | Frequently uses hazardous solvents like DMF and CH2Cl2. scispace.com | Employs safer, greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. nih.gov |

| By-products | Generates large amounts of waste from coupling reagents. scispace.com | Produces minimal by-products (e.g., water). rsc.org |

| Conditions | Can require harsh temperatures or reagents. | Typically operates under mild, ambient conditions. rsc.org |

| Atom Economy | Often low due to the high molecular weight of activating agents. ucl.ac.uk | High, as most atoms from the reactants are incorporated into the final product. acs.org |

Integration of Artificial Intelligence in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. beilstein-journals.org For a chiral molecule like (1S)-3-Cyclohexene-1-carboxamide, AI can address several complex challenges. One of the most significant hurdles in asymmetric catalysis is predicting which catalyst will provide the highest enantioselectivity for a given reaction; this often involves extensive and costly experimental screening. nih.govarxiv.org

ML models are now being developed to predict the stereochemical outcome of reactions with remarkable accuracy. rsc.orgnih.govchinesechemsoc.org By training on large datasets of known reactions, these models can identify subtle relationships between the structure of the catalyst, substrates, and the resulting enantioselectivity. researchgate.netnih.gov This predictive power allows chemists to computationally screen a vast number of potential catalysts and reaction conditions, prioritizing those most likely to succeed. chinesechemsoc.orgnih.gov Some models can achieve mean absolute errors as low as 0.25 kcal/mol in predicting activation energies, which directly relates to selectivity. nih.gov

Beyond prediction, AI is also being used for retrosynthetic analysis, suggesting complete reaction pathways from commercially available starting materials to a complex target molecule. beilstein-journals.org This integration of predictive modeling and pathway design will accelerate the discovery of efficient and novel synthetic routes, reducing the time and resources spent on trial-and-error experimentation. arxiv.orgresearchgate.net

Exploration of New Biological Target Modulators

The cyclohexene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. pharmablock.comnih.gov Derivatives of this core structure have shown a wide range of biological activities, suggesting that analogues of (1S)-3-Cyclohexene-1-carboxamide could be valuable as modulators of new biological targets. azjm.orgnus.edu.sg

For instance, the cyclohexene ring is a key pharmacophore in drugs like the antiviral oseltamivir (B103847) and has been crucial for the anticancer activity of certain compounds. pharmablock.comnih.gov Research has shown that replacing a phenyl group with a cyclohexenyl ring can significantly impact a compound's biological activity, highlighting the importance of this specific moiety. nih.gov

Future research will likely involve the synthesis of libraries of derivatives based on the (1S)-3-Cyclohexene-1-carboxamide core, followed by screening against a wide array of biological targets. The carboxamide group itself is a versatile functional group known to interact with many biological targets and improve pharmacokinetic properties. nih.gov Recent studies have identified novel 1,4-disubstituted cyclohexene analogues as potent agonists for GPR119, a promising target for treating type 2 diabetes and obesity. nih.gov Other cyclohexene derivatives have been investigated as potential anticancer agents and inhibitors of human ornithine aminotransferase (hOAT), a target in hepatocellular carcinoma. nih.govnih.govnih.gov This indicates a rich field of opportunity for discovering new therapeutic agents based on this versatile chemical scaffold.

Table 3: Examples of Biologically Active Cyclohexene and Carboxamide Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| 1,4-Disubstituted Cyclohexenes | GPR119 Agonist. nih.gov | Type 2 Diabetes, Obesity. nih.gov |

| Indole-2-carboxamides | Apoptosis, Cell Cycle Regulation. nih.gov | Oncology. nih.gov |

| Cyclohexene-based Analogues | Anticancer Activity. nih.gov | Oncology. nih.gov |

| Cyclitol Derivatives | Glycosidase Inhibitors. nih.gov | Antidiabetic, Antiviral, Anticancer. nih.gov |

| Cyclohexylamines | Key intermediates for various drugs. mdpi.comresearchgate.net | Broad (e.g., Pain Medicine). pharmablock.com |

Q & A

Q. How can the stereochemical purity of (1S)-3-Cyclohexene-1-carboxamide be confirmed in synthetic batches?

- Methodological Answer: Stereochemical integrity can be verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol, 90:10). Complementary techniques include -NMR diastereomeric shift analysis with chiral solvating agents (e.g., Eu(hfc)) and X-ray crystallography for absolute configuration determination. Cross-validation with optical rotation measurements ([α]) ensures consistency. Reference standards from certified suppliers (e.g., CAS Common Chemistry) should be used for calibration .

Q. What are the optimal reaction conditions for synthesizing (1S)-3-Cyclohexene-1-carboxamide to minimize racemization?

- Methodological Answer: Racemization is minimized by maintaining low temperatures (0–5°C) during amide bond formation. Use non-polar solvents (e.g., dichloromethane) and coupling agents like HATU with DIPEA as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) and quench the reaction immediately after completion. Post-synthesis, purify via flash chromatography (silica gel, gradient elution) to isolate the enantiomerically pure product .

Q. What solvent systems are optimal for enhancing solubility without compromising structural integrity?

- Methodological Answer: Solubility screening in DMSO, acetonitrile, and THF at 25°C (1–10 mg/mL) is recommended. For aqueous stability, use buffered solutions (pH 6–8) with <5% organic modifier. Avoid prolonged exposure to acidic (pH <3) or basic (pH >9) conditions, as these may hydrolyze the carboxamide group. Solubility parameters (Hansen solubility parameters) should align with the compound’s LogP (~1.5–2.0) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation products are formed?

- Methodological Answer: Conduct forced degradation studies:

- Acidic (0.1M HCl, 40°C): Hydrolysis to 3-cyclohexene-1-carboxylic acid (confirmed via LC-MS, m/z 127.04 [M-H]).

- Basic (0.1M NaOH, 40°C): Degradation to cyclohexene derivatives via β-elimination (GC-MS analysis).

- Oxidative (3% HO): Epoxidation at the cyclohexene double bond (NMR: δ 3.8–4.2 ppm).

Use UPLC-PDA with a C18 column (1.7 µm) for stability-indicating assays .

Q. How to resolve contradictions in reported biological activity data across different studies?

- Methodological Answer: Discrepancies may arise from variations in cell-line viability assays (e.g., MTT vs. resazurin) or impurity profiles. Standardize testing protocols:

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carboxamide carbonyl). Molecular dynamics simulations (AMBER) in explicit solvent models (water, DMSO) predict solvation effects on reactivity. Compare with experimental kinetic data from -NMR reaction monitoring .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?

- Methodological Answer: Key challenges include heat dissipation during exothermic coupling steps and catalyst leaching in asymmetric syntheses. Optimize via:

Q. How to design a stability-indicating assay for this compound under accelerated storage conditions?

- Methodological Answer: Use ICH Q1A guidelines:

- Store samples at 40°C/75% RH for 6 months.

- Analyze degradation via UPLC-MS/MS (MRM transitions for parent ion m/z 140.08 → 95.05).

Validate method specificity against synthetic impurities (e.g., starting materials, dimers) .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values from different measurement techniques?

- Methodological Answer: Compare shake-flask (experimental) vs. chromatographic (HPLC logk) methods. Adjust for ionization effects (pKa ~4.5) using pH-metric titration. Validate with computational tools (ALOGPS, XLogP3). Discrepancies >0.5 units suggest measurement artifacts (e.g., impurities in shake-flask) .

Q. Why do NMR spectra of synthesized batches show unexpected coupling constants?

- Methodological Answer:

Annotate -NMR peaks (δ 5.6–5.8 ppm, olefinic protons) with 2D-COSY and NOESY to confirm vicinal coupling (J = 10–12 Hz). Unexpected couplings may arise from conformational flexibility or residual solvents. Use deuterated DMSO for enhanced resolution and compare with simulated spectra (MNova NMRPredict) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.